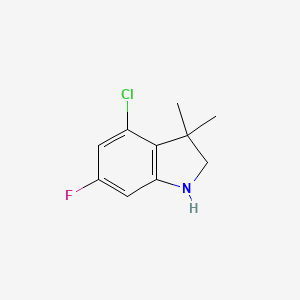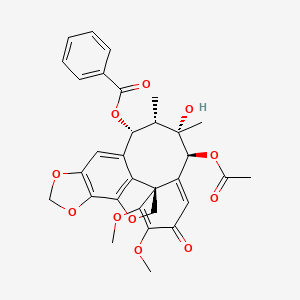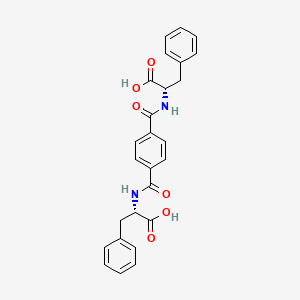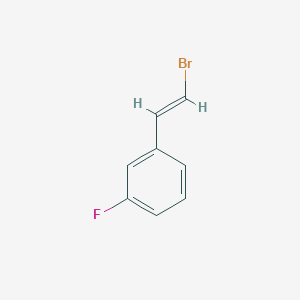
1-(2-Bromoethenyl)-3-fluorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Bromoethenyl)-3-fluorobenzene is an organic compound with the molecular formula C8H6BrF It is a derivative of benzene, where a bromine atom is attached to an ethenyl group at the second position, and a fluorine atom is attached to the benzene ring at the third position
Preparation Methods
The synthesis of 1-(2-Bromoethenyl)-3-fluorobenzene can be achieved through several methods. One common approach involves the bromination of 3-fluorostyrene. This reaction typically requires a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. The reaction is carried out under controlled conditions to ensure the selective addition of the bromine atom to the ethenyl group .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
1-(2-Bromoethenyl)-3-fluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides. Common reagents for these reactions include sodium amide (NaNH2) or potassium tert-butoxide (KOtBu).
Oxidation Reactions: The ethenyl group can be oxidized to form corresponding epoxides or diols. Reagents like m-chloroperbenzoic acid (m-CPBA) are often used for epoxidation.
Reduction Reactions: The compound can be reduced to form 1-(2-ethenyl)-3-fluorobenzene using reducing agents such as lithium aluminum hydride (LiAlH4).
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1-(2-Bromoethenyl)-3-fluorobenzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Mechanism of Action
The mechanism by which 1-(2-Bromoethenyl)-3-fluorobenzene exerts its effects depends on the specific application. In chemical reactions, the bromine atom acts as a leaving group, facilitating nucleophilic substitution reactions. The fluorine atom can influence the electronic properties of the benzene ring, affecting the reactivity and selectivity of the compound in various reactions .
Comparison with Similar Compounds
1-(2-Bromoethenyl)-3-fluorobenzene can be compared with other similar compounds such as:
1-(2-Bromoethenyl)benzene: Lacks the fluorine atom, resulting in different reactivity and applications.
1-(2-Bromoethenyl)-4-fluorobenzene: The fluorine atom is positioned differently, which can affect the compound’s chemical properties and reactivity.
1-(2-Bromoethyl)-3-fluorobenzene: The ethenyl group is replaced with an ethyl group, leading to different chemical behavior and applications.
These comparisons highlight the unique properties of this compound and its potential advantages in various applications.
Properties
Molecular Formula |
C8H6BrF |
|---|---|
Molecular Weight |
201.04 g/mol |
IUPAC Name |
1-[(E)-2-bromoethenyl]-3-fluorobenzene |
InChI |
InChI=1S/C8H6BrF/c9-5-4-7-2-1-3-8(10)6-7/h1-6H/b5-4+ |
InChI Key |
OKSDZBCUEFNMFV-SNAWJCMRSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)F)/C=C/Br |
Canonical SMILES |
C1=CC(=CC(=C1)F)C=CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-(3-Amino-4-chloro-1H-pyrazol-1-yl)ethyl]cyclobutan-1-ol](/img/structure/B13064702.png)
![1,1-Dioxido-2,3-dihydro-4H-thieno[2,3-b]thiopyran-4-yl 2,4-dichlorobenzoate](/img/structure/B13064709.png)
![2-(2,3-Dihydrothieno[3,4-b][1,4]dioxin-5-yl)acetic acid](/img/structure/B13064711.png)
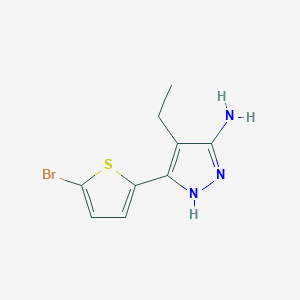
![4-[2-(propan-2-yl)phenyl]-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B13064715.png)
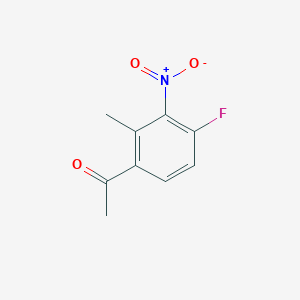
![4-Methyl-4,7-diazaspiro[2.5]octan-5-one](/img/structure/B13064740.png)
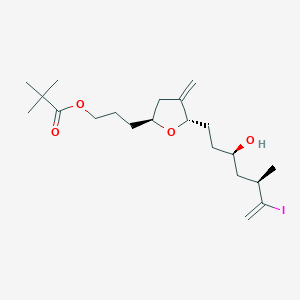
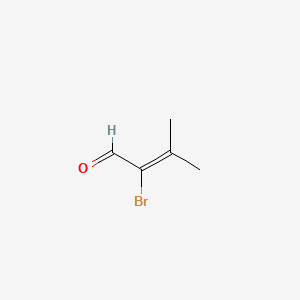
![3-[(2E,5Z)-2-[[3-(2-carboxyethyl)-5-[(E)-(3-ethyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[(4-ethyl-3-methyl-5-oxopyrrol-2-yl)methylidene]-4-methylpyrrol-3-yl]propanoic acid](/img/structure/B13064761.png)
![2-{[(3-Bromothiophen-2-yl)methyl]amino}-2-methylpropane-1,3-diol](/img/structure/B13064768.png)
